2-Chloro-4-(methylthio)benzo[d]oxazole
Description
2-Chloro-4-(methylthio)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a chlorine atom at position 2 and a methylthio (-SCH₃) group at position 3. This structure combines electron-withdrawing (chloro) and electron-donating (methylthio) substituents, which influence its electronic properties, reactivity, and biological activity.
Properties
Molecular Formula |
C8H6ClNOS |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
2-chloro-4-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNOS/c1-12-6-4-2-3-5-7(6)10-8(9)11-5/h2-4H,1H3 |
InChI Key |
XDWPKCLGBBJWFC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(O2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate is then reacted with methylthiol to yield the desired compound. The reaction conditions often involve heating and the use of solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including 2-Chloro-4-(methylthio)benzo[d]oxazole, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(methylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methylthio)benzo[d]oxazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer research, it inhibits specific enzymes involved in cell proliferation and induces apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Bioactivity
- 5-Methylbenzo[d]oxazole derivatives (e.g., compound 12c): Exhibited higher antifungal activity (IC₅₀: 10.50–74.30 μM) compared to unsubstituted derivatives (IC₅₀: 25.47–53.01 μM), highlighting the importance of methyl groups in enhancing bioactivity .
- 5-Chlorobenzo[d]oxazole derivatives (e.g., compound 12b): Showed reduced potency (IC₅₀: 26.31–102.10 μM), suggesting chloro substitution at position 5 may sterically hinder target binding.
Substituent Type and Antifungal Activity
- 2-(Benzylthio)benzo[d]oxazole (3ba) : Demonstrated superior inhibition against Botrytis cinerea and Fusarium oxysporum compared to the commercial fungicide Captan, emphasizing the role of sulfur-containing groups in antifungal efficacy .
- 2-Chloro-4-(methylthio)benzo[d]oxazole : The methylthio group may similarly enhance antifungal activity through increased lipophilicity and membrane penetration, though direct comparisons are pending .
Structural Analogues in Materials Science
- 10-(4-(Benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine (BOX): Exhibited thermally activated delayed fluorescence (TADF) with a small singlet-triplet energy gap (ΔE_ST < 0.1 eV), critical for organic light-emitting diodes (OLEDs). The rigid benzo[d]oxazole core contributes to this property, suggesting that 2-Chloro-4-(methylthio)benzo[d]oxazole could be modified for similar applications by adjusting substituents .
Thiazole vs. Oxazole Derivatives
- 2-Chloro-4-(methylthio)benzo[d]thiazole: Replacing the oxazole oxygen with sulfur increases electron delocalization and alters solubility.
Data Tables
Table 1: Antifungal Activity of Benzo[d]oxazole Derivatives
Table 2: Electronic Properties of Benzo[d]oxazole Derivatives
| Compound | Application | Key Property | Reference |
|---|---|---|---|
| BOX | OLEDs | ΔE_ST < 0.1 eV, TADF lifetime <1 μs | |
| 2-(Pyridin-4-yl)benzo[d]oxazole | Catalysis/Synthesis | Electron-deficient aryl group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
